2-フェニルアミノ-4-メチル-5-アセチルチアゾール

概要

説明

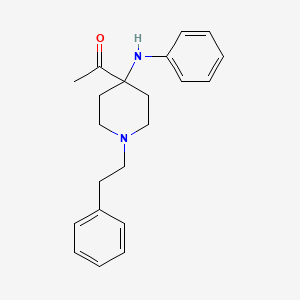

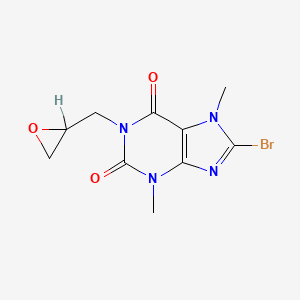

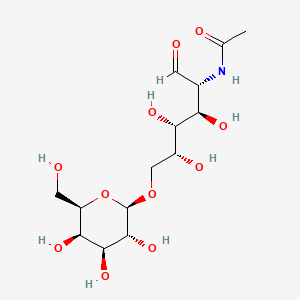

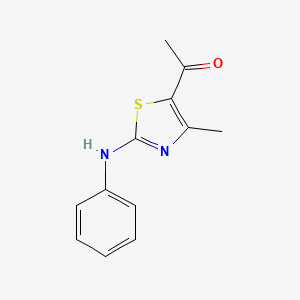

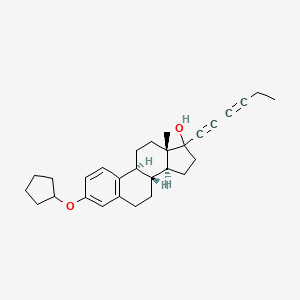

2-Phenylamino-4-methyl-5-acetyl thiazole is a heterocyclic organic compound belonging to the class of 2,4,5-trisubstituted thiazoles. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound has a molecular formula of C12H12N2OS and a molecular weight of 232.301 g/mol .

科学的研究の応用

2-Phenylamino-4-methyl-5-acetyl thiazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators

生化学分析

Biochemical Properties

2-Phenylamino-4-Methyl-5-Acetyl Thiazole plays a significant role in various biochemical reactions. It interacts with enzymes such as 3-oxoacyl-[acyl-carrier-protein] synthase 1 in Escherichia coli, indicating its potential as an antimicrobial agent . The compound’s interactions with proteins and other biomolecules are crucial for its biological activity. For instance, its ability to inhibit or activate specific enzymes can lead to changes in metabolic pathways and cellular functions.

Cellular Effects

2-Phenylamino-4-Methyl-5-Acetyl Thiazole has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of signaling pathways that regulate cell growth, differentiation, and apoptosis . Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and cellular responses.

Molecular Mechanism

The molecular mechanism of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to inhibition or activation of their functions . This binding can result in changes in gene expression, enzyme activity, and metabolic processes. For example, its interaction with 3-oxoacyl-[acyl-carrier-protein] synthase 1 inhibits bacterial fatty acid synthesis, demonstrating its antimicrobial potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . Higher doses can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

2-Phenylamino-4-Methyl-5-Acetyl Thiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s impact on metabolic pathways can lead to changes in energy production, biosynthesis, and degradation of biomolecules. For instance, its inhibition of bacterial fatty acid synthesis affects the overall metabolic balance in microbial cells.

Transport and Distribution

The transport and distribution of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues or cellular compartments can influence its effectiveness and potential side effects.

Subcellular Localization

2-Phenylamino-4-Methyl-5-Acetyl Thiazole’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can enhance its interaction with target biomolecules and modulate cellular processes.

準備方法

合成経路と反応条件: 2-フェニルアミノ-4-メチル-5-アセチルチアゾールの合成は、一般的に、2-アミノチアゾール誘導体とアセチル化剤を制御された条件下で反応させることを含みます。 一般的な方法の1つは、ピリジンなどの塩基の存在下で、2-アミノチアゾールとアセチルクロリドを縮合させることです .

工業生産方法: この化合物の工業生産方法は、中間体の調製に続いて環化とアセチル化を行う、複数段階の合成プロセスを含む場合があります。 自動反応器と連続フローシステムを使用すると、生産プロセスの効率と収率を向上させることができます .

化学反応の分析

反応の種類: 2-フェニルアミノ-4-メチル-5-アセチルチアゾールは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。

一般的な試薬と条件:

酸化: 酸性媒体中の過酸化水素。

還元: メタノール中の水素化ホウ素ナトリウム。

主な生成物:

酸化: スルホキシドまたはスルホンを生成する。

還元: アミンまたはアルコールを生成する。

4. 科学研究への応用

2-フェニルアミノ-4-メチル-5-アセチルチアゾールは、科学研究においていくつかの応用があります。

化学: より複雑なチアゾール誘導体の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌作用や抗真菌作用の可能性について調査されています。

医学: 抗炎症剤や抗がん剤としての可能性が検討されています。

作用機序

2-フェニルアミノ-4-メチル-5-アセチルチアゾールの作用機序は、特定の分子標的との相互作用を含みます。 例えば、細菌の3-オキソアシル-[アシルキャリアタンパク質]シンターゼ1などの酵素を阻害し、脂肪酸合成と細菌の増殖を阻害する可能性があります 。 この化合物の芳香族チアゾール環は、さまざまな生物学的巨大分子と相互作用し、細胞経路に影響を与え、その生物学的効果を発揮します .

類似化合物:

スルファチアゾール: チアゾール環構造が類似した抗菌薬。

リトナビル: チアゾール部分を有する抗レトロウイルス薬。

アバファンギン: チアゾール環を有する抗真菌薬.

独自性: 2-フェニルアミノ-4-メチル-5-アセチルチアゾールは、チアゾール環上における特異的な置換パターンにより、独特の化学的および生物学的特性を有しているため、独自性があります。

類似化合物との比較

Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal drug with a thiazole ring.

Uniqueness: 2-Phenylamino-4-methyl-5-acetyl thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

特性

IUPAC Name |

1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-8-11(9(2)15)16-12(13-8)14-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIUOFPGDKBCEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2=CC=CC=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352855 | |

| Record name | 1-(2-Anilino-4-methyl-1,3-thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31609-42-4 | |

| Record name | 1-(2-Anilino-4-methyl-1,3-thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31609-42-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-phenylamino-4-methyl-5-acetylthiazole interact with its target and what are the downstream effects?

A1: 2-phenylamino-4-methyl-5-acetylthiazole targets β-ketoacyl-ACP synthase (KAS) I, an enzyme crucial for bacterial fatty-acid synthesis []. Specifically, it binds to the enzyme's active site with a binding constant of 25 mM, as revealed by fluorescence titration []. This interaction involves noncovalent bonds with the active-site Cys163 and hydrophobic interactions within the fatty-acid binding pocket []. This binding ultimately inhibits the enzyme's activity, disrupting the bacterial fatty-acid synthesis pathway.

Q2: What is known about the structural characterization of 2-phenylamino-4-methyl-5-acetylthiazole?

A2: The research primarily focuses on the compound's binding mode and interaction with its target protein. While it mentions the compound's molecular structure (2-phenylamino-4-methyl-5-acetylthiazole) [], the study does not delve into detailed spectroscopic data or molecular weight information. Further investigation is needed to elucidate these specific structural characteristics.

Q3: What is the in vitro efficacy of 2-phenylamino-4-methyl-5-acetylthiazole against bacteria?

A3: While the research establishes 2-phenylamino-4-methyl-5-acetylthiazole's binding affinity to KAS I and provides structural insights into the interaction [], it doesn't present specific data on its in vitro efficacy against bacteria. Further research, including minimum inhibitory concentration (MIC) determination and time-kill assays, is essential to assess the compound's potency and spectrum of activity against different bacterial strains.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

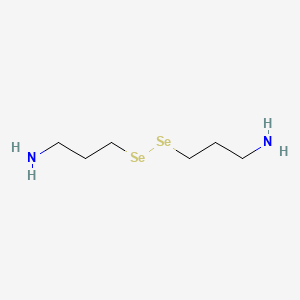

![(3S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-3-cyclopentyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile](/img/structure/B1202801.png)